1-Cyclopropyl-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSINLGUNMHEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Principles Governing Transformations of 1 Cyclopropyl 2 Iodobenzene
Reactivity of the Aryl Iodide Functionality in Metal-Catalyzed Processes
The aryl iodide group in 1-cyclopropyl-2-iodobenzene is a key player in a multitude of metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The nature of the carbon-iodine bond and its position on the aromatic ring dictate its reactivity in these catalytic cycles.
Role of Iodine as a Leaving Group and Activating Group in Catalytic Cycles
In the realm of metal-catalyzed reactions, the iodine atom in this compound serves a dual purpose. Primarily, it functions as an excellent leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to a low-valent transition metal center (e.g., palladium(0) or copper(I)), which is often the rate-determining step in many cross-coupling catalytic cycles. youtube.comyoutube.com This ease of cleavage allows for the facile formation of an organometallic intermediate, which can then undergo further reactions such as transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Beyond its role as a leaving group, the iodine atom can also act as an activating group. In certain contexts, such as C-H activation reactions, the presence of an iodine atom can direct the metal catalyst to a specific position on the aromatic ring. rsc.org Hypervalent iodine reagents, derived from aryl iodides, have emerged as powerful tools in organic synthesis, acting as both oxidants and sources of electrophilic groups. mdpi.com While not a direct function of the ground-state aryl iodide, the potential to form such species underscores the versatile role of iodine in activating the molecule for a broader range of transformations. acs.orgnih.gov
The following table summarizes the bond dissociation energies of various halobenzenes, illustrating the relative weakness of the C-I bond.
| Compound | Bond Dissociation Energy (kcal/mol) |
|---|---|
| Fluorobenzene | 127.6 |
| Chlorobenzene | 97.6 |
| Bromobenzene | 83.7 |
| Iodobenzene (B50100) | 68.4 |
Regioselectivity and Ortho-Effects in Substituted Aryl Iodides
The ortho-positioning of the cyclopropyl (B3062369) group relative to the iodine atom in this compound exerts a significant influence on the regioselectivity and rate of metal-catalyzed reactions. This "ortho-effect" is a combination of steric and electronic factors.
Sterically, the cyclopropyl group can hinder the approach of the bulky metal catalyst and its ligands to the C-I bond. This steric hindrance can, in some cases, retard the rate of reaction compared to its meta or para isomers. rsc.orgrsc.orgresearchgate.net However, this steric influence can also be beneficial, promoting specific reaction pathways or influencing the conformation of reaction intermediates, thereby leading to high regioselectivity. nih.govthieme-connect.denih.gov For instance, in reactions involving ortho-disubstituted aryl iodides, specialized catalysts and ligands are often required to overcome the steric bulk and achieve efficient coupling. nih.gov
Intrinsic Reactivity of the Cyclopropyl Moiety
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, approximately 27.5 kcal/mol. This inherent strain is a driving force for a variety of chemical transformations that lead to the opening or rearrangement of the ring, offering unique synthetic pathways.
Strain-Release Driven Ring-Opening and Rearrangement Reactions
The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators. acs.orgacs.org These reactions are thermodynamically favorable as they relieve the strain of the three-membered ring.
For example, donor-acceptor cyclopropanes can undergo ring-opening upon reaction with various reagents. acs.orgacs.org While this compound itself is not a classic donor-acceptor cyclopropane (B1198618), the electronic properties of the aryl iodide can influence the polarization of the cyclopropane ring, potentially facilitating ring-opening under specific catalytic conditions. chemrxiv.org Ring-opening can also be initiated by the formation of a radical on the cyclopropyl ring, which can then rearrange to a more stable, open-chain radical.
[3+2] Annulation and Cycloaddition Pathways Involving the Cyclopropane Ring
The cyclopropyl group can participate in cycloaddition reactions, acting as a three-carbon building block. [3+2] annulation reactions, in particular, are a powerful method for the construction of five-membered rings. researchgate.netnih.govrsc.orguchicago.edu In the context of this compound, the aryl group can activate the cyclopropane for such transformations. For instance, aryl cyclopropyl ketones have been shown to undergo [3+2] cycloadditions with olefins under photocatalytic conditions, where the reaction is initiated by the one-electron reduction of the ketone. nih.gov Although this compound lacks the ketone functionality, analogous activation of the cyclopropane ring through interaction with a metal catalyst or other reagents could potentially lead to similar cycloaddition pathways.
The mechanism of these reactions often involves the formation of a zwitterionic or diradical intermediate through the cleavage of a C-C bond in the cyclopropane ring. This intermediate then reacts with a dipolarophile or an olefin to form the five-membered ring.
Interplay between the Aryl and Cyclopropyl Subunits in Reactivity
The most intriguing aspect of this compound's chemistry lies in the synergistic and sometimes competing reactivity of its two functional groups. The ortho-positioning of the cyclopropyl and iodo substituents creates a unique chemical environment where their reactivities are intrinsically linked.
In metal-catalyzed cross-coupling reactions, the cyclopropyl group, through its steric and electronic ortho-effects, can modulate the reactivity of the C-I bond. This can influence catalyst selection, reaction conditions, and the ultimate outcome of the transformation. For instance, the steric bulk of the cyclopropyl group might necessitate the use of less sterically demanding ligands to achieve efficient catalysis.
Conversely, reactions targeting the cyclopropyl ring can be influenced by the presence of the iodine atom. The iodine can act as a handle for introducing other functional groups that might then participate in intramolecular reactions with the cyclopropyl ring. Furthermore, the electronic effect of the iodine atom can impact the stability of intermediates formed during ring-opening or cycloaddition reactions of the cyclopropyl moiety.
In some cases, both functionalities can be involved in a single transformation. For example, a metal catalyst could initially interact with the aryl iodide, and the resulting organometallic intermediate could then undergo a reaction involving the cyclopropyl ring, such as a C-H activation or a ring-opening process. This concurrent or sequential reactivity offers exciting possibilities for the synthesis of complex molecular architectures.
Computational and Theoretical Investigations Pertaining to 1 Cyclopropyl 2 Iodobenzene
Electronic Structure and Bonding Analysis of the Aryl-Cyclopropyl-Iodine System
The presence of the iodine atom introduces further electronic complexity. Iodine's p-orbitals can participate in interactions with the aryl system, and its electronegativity creates a dipole moment along the C-I bond. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of the bonding orbitals. In related aryl-iodine systems, the C-I bond exhibits significant p-character, which influences its reactivity, particularly in processes like oxidative addition to transition metal catalysts.
A summary of the key electronic features is presented in the table below.
| Feature | Description | Implication |
| Cyclopropyl (B3062369) Group | Electron-donating via conjugation with the aryl π-system. | Activates the phenyl ring towards certain reactions. |
| Iodine Atom | Electronegative, creating a polar C-I bond. | The C-I bond is a reactive site, susceptible to cleavage. |
| Aryl System | Acts as a scaffold and participates in electronic communication. | Influences the overall reactivity and spectral properties. |
Conformational Preferences and Stereochemical Implications
However, the presence of the bulky iodine atom at the ortho position in 1-cyclopropyl-2-iodobenzene introduces steric hindrance. This steric clash between the iodine and the adjacent cyclopropyl hydrogens can lead to a deviation from the ideal bisected conformation. The actual preferred conformation is likely a result of the balance between maximizing electronic stabilization and minimizing steric repulsion. This conformational preference can have significant stereochemical implications for reactions involving this molecule, as the accessibility of different reactive sites will be dependent on the rotational orientation of the cyclopropyl group.
Below is a table summarizing the conformational considerations.
| Conformation | Description | Energetic Consideration |
| Bisected | The plane of the cyclopropyl ring is perpendicular to the aryl ring. | Electronically favored due to maximal orbital overlap. unl.pt |
| Perpendicular | The plane of the cyclopropyl ring is parallel to the aryl ring. | Electronically disfavored. |
| Actual | Likely a distorted bisected conformation. | A compromise between electronic stabilization and steric hindrance from the ortho-iodine. |
Mechanistic Insights from Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound. A common and important reaction for this class of compounds is the palladium-catalyzed cross-coupling reaction, which typically begins with the oxidative addition of the aryl iodide to a low-valent palladium complex.
DFT studies on the oxidative addition of substituted iodobenzenes to Pd(0) complexes have provided a general mechanistic framework. mtak.hursc.orgresearchgate.net These studies indicate that the reaction proceeds through the coordination of the iodobenzene (B50100) to the palladium center, followed by the cleavage of the C-I bond to form a Pd(II) intermediate. The energy barrier for this oxidative addition step is influenced by the electronic properties of the substituents on the benzene ring.
While specific DFT studies on this compound are not extensively reported, the general principles from studies on similar aryl iodides can be applied. The electron-donating nature of the cyclopropyl group would be expected to influence the rate of oxidative addition. The reaction pathway for a generic palladium-catalyzed cross-coupling of this compound is outlined below.
| Step | Description | Key Intermediates/Transition States |
| Oxidative Addition | Cleavage of the C-I bond and formation of an organopalladium(II) complex. | Pd(0)-aryl iodide complex, oxidative addition transition state, Aryl-Pd(II)-I complex. |
| Transmetalation | Transfer of an organic group from another metallic reagent to the palladium center. | Aryl-Pd(II)-R complex. |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Reductive elimination transition state, C-C coupled product. |
These computational investigations are crucial for understanding the fundamental chemical behavior of this compound, providing insights that are often difficult to obtain through experimental methods alone.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
